Isodonoiol

Description

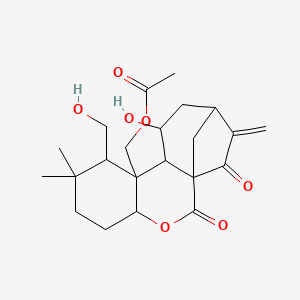

Rabdophyllin G is a bioactive diterpenoid first isolated from Rabdosia macrophylla (now classified under the genus Isodon) . Structurally, it belongs to the B-seco-ent-kaurene subclass, characterized by a cleaved B-ring in the ent-kaurane skeleton . Its discovery in 1982 marked it as a potent antitumor agent, demonstrating significant inhibitory effects against Ehrlich ascites carcinoma in murine models .

Properties

IUPAC Name |

[11-hydroxy-8-(hydroxymethyl)-7,7-dimethyl-14-methylidene-2,15-dioxo-3-oxatetracyclo[11.2.1.01,10.04,9]hexadecan-9-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O7/c1-11-13-7-14(25)17-21(8-13,18(11)26)19(27)29-16-5-6-20(3,4)15(9-23)22(16,17)10-28-12(2)24/h13-17,23,25H,1,5-10H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCELUFZNLBUKGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC12C(CCC(C1CO)(C)C)OC(=O)C34C2C(CC(C3)C(=C)C4=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701002692 | |

| Record name | [11-Hydroxy-1-(hydroxymethyl)-2,2-dimethyl-8-methylidene-6,7-dioxodecahydro-6H-6a,9-methanobenzo[b]cyclohepta[d]pyran-11b(1H)-yl]methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701002692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82460-75-1 | |

| Record name | Isodonoiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82460-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rabdosin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082460751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [11-Hydroxy-1-(hydroxymethyl)-2,2-dimethyl-8-methylidene-6,7-dioxodecahydro-6H-6a,9-methanobenzo[b]cyclohepta[d]pyran-11b(1H)-yl]methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701002692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rabdophyllin G involves several steps, including the extraction of the compound from the leaves of Rabdosia species. The chemical structure of Rabdophyllin G can be determined through hydrolysis with hydrochloric acid or elution with anhydrous sodium acetate . The skeleton of Rabdophyllin G can be identified by magnetic resonance spectroscopy .

Industrial Production Methods

Industrial production of Rabdophyllin G is primarily focused on the extraction from natural sources, particularly the leaves of Rabdosia species. The process involves the use of solvents to extract the compound, followed by purification steps to isolate Rabdophyllin G in its pure form .

Chemical Reactions Analysis

Types of Reactions

Rabdophyllin G undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions involving Rabdophyllin G include hydrochloric acid for hydrolysis and anhydrous sodium acetate for elution . The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from the reactions involving Rabdophyllin G include various derivatives that retain the core structure of the compound while exhibiting different chemical properties .

Scientific Research Applications

Rabdophyllin G has a wide range of scientific research applications, including:

Mechanism of Action

Rabdophyllin G exerts its effects by inhibiting the synthesis of DNA, RNA, and proteins in cancer cells . This inhibition leads to the suppression of cell growth and proliferation, ultimately resulting in the death of cancer cells. The compound’s molecular targets include various enzymes and pathways involved in the synthesis of nucleic acids and proteins .

Comparison with Similar Compounds

Structural Comparison with Similar Diterpenoids

Rabdophyllin G is part of a broader class of ent-kaurane diterpenoids, many of which exhibit anticancer properties. Key structural and functional analogs include oridonin, eriocalyxin A, and 6,7-dehydroroyleanone.

Table 1: Structural and Functional Comparison of Rabdophyllin G and Analogous Compounds

Key Structural Differences :

- Rabdophyllin G’s B-seco configuration distinguishes it from non-seco ent-kaurane analogs like oridonin and eriocalyxin A. This structural modification may enhance its bioavailability or target specificity .

- Unlike 6,7-dehydroroyleanone, which retains a royleanone backbone, Rabdophyllin G’s seco-ent-kaurene framework is unique to Isodon diterpenoids .

Pharmacological Activity Comparison

Table 2: Antitumor Efficacy of Rabdophyllin G and Related Compounds

Notable Findings:

- Rabdophyllin G’s antitumor activity is comparable to oridonin but differs in clinical applicability. Oridonin has been integrated into combination therapies (e.g., with cisplatin) for esophageal cancer, achieving a 70% response rate in clinical trials .

- Eriocalyxin A exhibits superior potency against leukemia cells (IC50 = 0.32 μM), likely due to its α,β-unsaturated ketone moiety enhancing electrophilic reactivity .

Enzyme Inhibitory Activities

Rabdophyllin G uniquely inhibits tyrosinase, an enzyme linked to melanogenesis and neurodegenerative diseases.

Table 3: Enzyme Interaction Profiles

| Compound | Target Enzyme | Activity (Binding Energy/IC50) | Reference |

|---|---|---|---|

| Rabdophyllin G | Tyrosinase | Binding energy < resveratrol | |

| Oridonin | N/A | Not reported | – |

| Eriocalyxin A | NF-κB pathway | IC50 = 1.2 μM |

Insights :

Biological Activity

Rabdophyllin G is a labiate diterpenoid compound derived from the leaves of plants in the genus Rabdosia. This compound has gained attention for its significant biological activities, particularly its potent antitumor properties. This article provides a detailed examination of the biological activity of Rabdophyllin G, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Overview of Rabdophyllin G

- Chemical Structure : Rabdophyllin G is classified as a diterpenoid, which is a type of terpenoid composed of four isoprene units. Its structure allows it to interact with various biomolecules, contributing to its biological effects.

- Source : It is isolated from Rabdosia species, which are known for their medicinal properties.

Rabdophyllin G exhibits its biological activity primarily through the following mechanisms:

- Antitumor Activity : The compound has demonstrated significant inhibitory effects against various cancer cell lines. Notably, it showed potent activity against Ehrlich ascites carcinoma in mice, indicating its potential as an anticancer agent.

- Cellular Interactions : It interacts with cellular targets that regulate growth and proliferation. Studies suggest that it may inhibit the synthesis of DNA, RNA, and proteins by binding to key enzymes involved in these processes.

Table 1: Summary of Antitumor Activity

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Ehrlich Ascites | Not specified | |

| K562 (leukemia) | 0.78 | |

| A549 (lung cancer) | 2.73 | |

| HepG2 (liver cancer) | 0.68 |

Rabdophyllin G's biochemical properties contribute to its efficacy:

- Cytotoxicity : The compound exhibits significant cytotoxic effects on various cancer cells in vitro and in vivo. Its cytotoxicity has been linked to its ability to induce apoptosis in cancer cells .

- Metabolic Pathways : It likely interacts with metabolic pathways related to cell growth and apoptosis, potentially affecting signaling pathways such as MAPK .

Research Findings and Case Studies

Several studies have investigated the biological activity of Rabdophyllin G:

- In Vitro Studies : In laboratory settings, Rabdophyllin G has shown strong inhibitory effects on multiple cancer cell lines, suggesting its potential for further development as a therapeutic agent.

- In Vivo Studies : Animal models have demonstrated its effectiveness against tumors, particularly in models of Ehrlich ascites carcinoma. The compound's administration resulted in significant tumor growth inhibition.

- Structure-Activity Relationship (SAR) : Research into the SAR of Rabdophyllin G is ongoing to understand how structural modifications can enhance its biological activity and selectivity towards cancer cells.

Case Study: Anticancer Effects on Bladder Cancer

A study focused on the effects of Rabdophyllin G on bladder cancer cells revealed:

- Methodology : Bladder cancer cells were treated with varying concentrations of Rabdophyllin G.

- Results : Significant inhibition of cell proliferation was observed, with IC50 values indicating potent cytotoxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.